![molecular formula C7H10Cl2F2N2 B13474301 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 and a molecular weight of 231.07 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves several steps:
Starting Material: The process begins with the preparation of the pyridine ring, which is functionalized with a difluoromethyl group.
Functionalization: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide or difluoromethyl iodide under specific reaction conditions.
Amination: The functionalized pyridine is then subjected to amination reactions to introduce the methanamine group.
Formation of Dihydrochloride: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride: Similar structure but with the difluoromethyl group at a different position on the pyridine ring.
(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride: Contains two fluorine atoms at different positions on the pyridine ring.
Properties
Molecular Formula |
C7H10Cl2F2N2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
[3-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-2-1-3-11-6(5)4-10;;/h1-3,7H,4,10H2;2*1H |
InChI Key |
RXJLREWVDGLTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
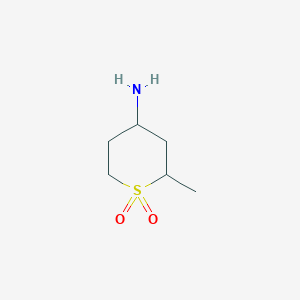
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
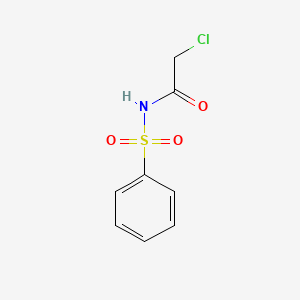
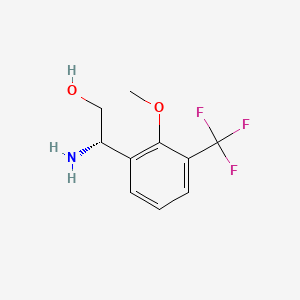
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
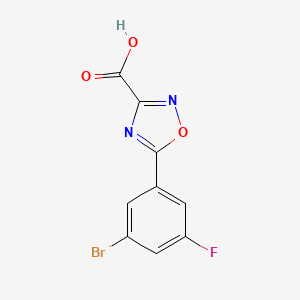
![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)
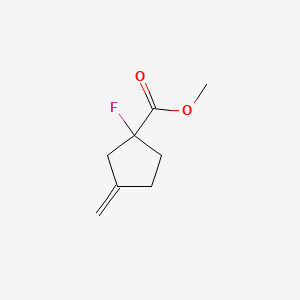
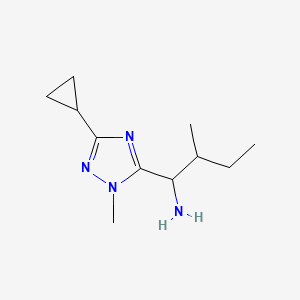
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
